1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as uridine, is a nucleoside that plays a crucial role in the biochemistry of living organisms. It is composed of a pyrimidine base attached to a ribose sugar. Uridine is a key component of RNA and is involved in various biological processes, including the synthesis of glycogen and the regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridine typically involves the condensation of uracil with ribose. One common method is the Fischer glycosylation, where uracil is reacted with ribose in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of uridine can be achieved through fermentation processes using microorganisms such as Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce uridine, which is then extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uridine-5’-monophosphate (UMP) using oxidizing agents such as potassium permanganate.
Reduction: Reduction of uridine can yield dihydrouridine, a modified nucleoside found in tRNA.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Uridine-5’-monophosphate (UMP)
Reduction: Dihydrouridine
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
Uridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nucleosides and nucleotides.
Biology: Plays a role in RNA synthesis and function, and is involved in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s disease, and for its role in enhancing cognitive function.
Industry: Used in the production of pharmaceuticals and as a dietary supplement
Mechanism of Action
Uridine can be compared with other nucleosides such as cytidine, thymidine, and adenosine:
Cytidine: Similar structure but contains a cytosine base instead of uracil.
Thymidine: Contains a thymine base and is found in DNA rather than RNA.
Adenosine: Contains an adenine base and is involved in energy transfer through ATP
Uniqueness of Uridine: Uridine is unique in its ability to be incorporated into RNA and its involvement in both RNA synthesis and glycogen metabolism. Its potential therapeutic effects in neurodegenerative diseases also set it apart from other nucleosides .
Comparison with Similar Compounds
- Cytidine
- Thymidine
- Adenosine
Properties
Molecular Formula |
C9H13N3O5 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7?,8-/m1/s1 |
InChI Key |
LLIPTMWIZVIUSX-WDGWZIQESA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Origin of Product |
United States |
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